molecular formula C8H7F2NO3 B1398899 5-(2,2-Difluoro-ethoxy)-pyridine-2-carboxylic acid CAS No. 1097730-45-4

5-(2,2-Difluoro-ethoxy)-pyridine-2-carboxylic acid

Cat. No. B1398899
M. Wt: 203.14 g/mol
InChI Key: IQPVMOFLYFFTLR-UHFFFAOYSA-N
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Patent
US09309263B2

Procedure details

To a mixture of 5-hydroxy-2-pyridinecarboxylic acid methyl ester (0.253 mL, 2.122 mmol), cesium carbonate (1.11 g, 3.40 mmol) and DMF (4.25 mL) was added 2,2-difluoroethyl trifluoromethanesulfonate (0.682 mL, 3.18 mmol). The reaction was stirred at ambient temperature for 3 hrs. The reaction was partitioned between water and ethyl acetate. The organic portion was concentrated and the residue was treated with 5 mL of THF and LiOH (Aq. 2N) (3.18 mL, 6.37 mmol). The reaction was stirred at ambient temperature for 16 hrs. The reaction was treated with 6N HCl until the pH reached ˜2 and then diluted with ethyl acetate. The organic portion was dried over Na2SO4, filtered and concentrated in vacuo to give the title compound (370 mg, 1.821 mmol, 86%) as a tan solid. MS m/z=204.1 (M+H).
Quantity
0.253 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.11 g
Type
reactant
Reaction Step One
Name
Quantity
4.25 mL
Type
solvent
Reaction Step One
Quantity
0.682 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
3.18 mL
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Yield
86%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][N:6]=1)=[O:4].C(=O)([O-])[O-].[Cs+].[Cs+].FC(F)(F)S(O[CH2:24][CH:25]([F:27])[F:26])(=O)=O.[Li+].[OH-].Cl>C(OCC)(=O)C.C1COCC1.CN(C=O)C>[F:26][CH:25]([F:27])[CH2:24][O:11][C:8]1[CH:9]=[CH:10][C:5]([C:3]([OH:2])=[O:4])=[N:6][CH:7]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
0.253 mL
Type
reactant
Smiles
COC(=O)C1=NC=C(C=C1)O
Name
cesium carbonate
Quantity
1.11 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
4.25 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.682 mL
Type
reactant
Smiles
FC(S(=O)(=O)OCC(F)F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
3.18 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at ambient temperature for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was partitioned between water and ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The organic portion was concentrated
STIRRING
Type
STIRRING
Details
The reaction was stirred at ambient temperature for 16 hrs
Duration
16 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic portion was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(COC=1C=CC(=NC1)C(=O)O)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.821 mmol
AMOUNT: MASS 370 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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